3-(2-methylcyclopropyl)-4-(2-methylpropyl)-1H-pyrazol-5-amine

Catalog No.
S13581155
CAS No.
M.F
C11H19N3
M. Wt
193.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-methylcyclopropyl)-4-(2-methylpropyl)-1H-pyra...

Product Name

3-(2-methylcyclopropyl)-4-(2-methylpropyl)-1H-pyrazol-5-amine

IUPAC Name

5-(2-methylcyclopropyl)-4-(2-methylpropyl)-1H-pyrazol-3-amine

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

InChI

InChI=1S/C11H19N3/c1-6(2)4-9-10(8-5-7(8)3)13-14-11(9)12/h6-8H,4-5H2,1-3H3,(H3,12,13,14)

InChI Key

GVCXTTCYNXBDRV-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C2=C(C(=NN2)N)CC(C)C

3-(2-methylcyclopropyl)-4-(2-methylpropyl)-1H-pyrazol-5-amine (CAS: 1319180-61-4) is a highly substituted 5-aminopyrazole building block utilized primarily in the synthesis of fused N-heterocyclic active pharmaceutical ingredients (APIs) and advanced agrochemicals. Featuring a specific dual-lipophilic substitution pattern—a 2-methylcyclopropyl group at the 3-position and an isobutyl (2-methylpropyl) group at the 4-position—this compound serves as a critical precursor for generating pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. For industrial buyers and medicinal chemists, this specific scaffold is prioritized over simpler aminopyrazoles because it provides built-in steric shielding and optimized lipophilicity, which are essential for modulating downstream target binding kinetics and improving the processability of intermediate coupling steps [1].

Research Fit

Purity Grade Research-grade >95%, non-GMP; verify lot purity for sensitive assays
Stereochemistry Mixture of stereoisomers; not suitable for single-enantiomer studies without chiral separation
Computed Profile Class-level XLogP3 and TPSA; experimental validation recommended before cell-based or in vivo use

Attempting to substitute this compound with more common, less sterically encumbered analogs, such as 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine, frequently leads to downstream synthesis failures and suboptimal API profiles. The absence of the bulky isobutyl group at the C4 position in generic analogs leaves the pyrazole core vulnerable to unwanted electrophilic side reactions during harsh cross-coupling or condensation procedures, reducing regioisomeric purity and increasing costly chromatographic purification steps. Furthermore, the missing methyl group on the cyclopropyl ring alters the three-dimensional conformation and lowers the overall lipophilicity (LogP) of the final molecule, which can compromise membrane permeability and target residence time in biological assays, making generic substitution unviable for optimized lead compounds [1].

Mismatch Risk

2-Methylcyclopropyl + isobutyl substitution creates a unique steric and electronic landscape not shared by simpler cyclopropyl or isobutyl analogs.

Computed physicochemical descriptors (logP, TPSA) differ from close analogs; target engagement or cellular permeability may shift in comparative studies.

Undefined stereocenters introduce batch-dependent isomer ratios, potentially altering biological or catalytic reproducibility.

Enhanced Organic Solvent Solubility for Scalable Flow Chemistry

For industrial scale-up, the solubility of the starting building block directly dictates the efficiency of the reaction and the volume of solvent waste. 3-(2-methylcyclopropyl)-4-(2-methylpropyl)-1H-pyrazol-5-amine exhibits significantly enhanced solubility in non-polar and moderately polar organic solvents compared to its less substituted counterpart, 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine. Quantitative solubility assays demonstrate that the target compound achieves concentrations exceeding 150 mg/mL in toluene at 25°C, whereas the comparator precipitates at concentrations below 40 mg/mL. This higher solubility profile allows for higher-concentration continuous flow synthesis and minimizes the reactor volume required for large-scale Buchwald-Hartwig aminations or condensations [1].

Evidence DimensionSolubility in toluene at 25°C
Target Compound Data> 150 mg/mL
Comparator Or Baseline3-cyclopropyl-4-methyl-1H-pyrazol-5-amine (< 40 mg/mL)
Quantified Difference> 3.7-fold increase in organic solubility
ConditionsStandard isothermal solubility assay in anhydrous toluene, 25°C

High organic solubility enables high-throughput flow chemistry and significantly reduces solvent consumption and waste during industrial scale-up.

Lipophilicity (XLogP3)
Class-level inference
Target 2.5
Cyclopropyl analog ~2.1
+0.4 log units

Reported logP context; higher value may support membrane partitioning studies.

Computed, no experimental logD data.

Superior Regioselectivity in Fused Heterocycle Condensation

When synthesizing fused bicyclic systems like pyrazolo[1,5-a]pyrimidines, the steric environment of the aminopyrazole precursor is critical for directing the cyclization. The bulky isobutyl group at the C4 position of 3-(2-methylcyclopropyl)-4-(2-methylpropyl)-1H-pyrazol-5-amine effectively shields the adjacent nitrogen, directing condensation with 1,3-diketones almost exclusively to the desired regioisomer. Process data indicates that the target compound achieves >92% regioselectivity during standard condensation reactions. In contrast, using an unsubstituted C4 analog (e.g., 3-(2-methylcyclopropyl)-1H-pyrazol-5-amine) results in a mixed regioisomeric yield of approximately 65%, necessitating extensive and costly downstream purification [1].

Evidence DimensionRegioselectivity in condensation with 1,3-diketones
Target Compound Data> 92% regioselectivity
Comparator Or BaselineC4-unsubstituted analog (~ 65% regioselectivity)
Quantified Difference27% absolute increase in target regioisomer yield
ConditionsCondensation in refluxing ethanol/acetic acid, standard HPLC analysis

High regioselectivity eliminates the need for complex chromatographic separations, lowering the overall cost of goods (COGs) for API manufacturing.

Polar Surface Area (TPSA)
Cross-study comparable
54.7
Ų

Reported TPSA suggests passive permeability within typical range.

Computed; validate with PAMPA or Caco-2.

Optimized Lipophilicity (LogP) for Downstream API Permeability

The specific combination of the 2-methylcyclopropyl and isobutyl groups provides a precise lipophilic vector that is highly sought after in modern drug discovery. Incorporating 3-(2-methylcyclopropyl)-4-(2-methylpropyl)-1H-pyrazol-5-amine into a lead scaffold reliably increases the calculated partition coefficient (cLogP) of the resulting API by +0.8 to +1.2 units compared to baseline derivatives lacking these specific alkyl extensions. This targeted increase in lipophilicity is frequently utilized to overcome poor membrane permeability and enhance blood-brain barrier (BBB) penetration in central nervous system (CNS) drug candidates, a structural tuning that cannot be achieved with simpler cyclopropyl-methyl pyrazoles [1].

Evidence DimensionDownstream API LogP shift
Target Compound Data+0.8 to +1.2 cLogP units
Comparator Or BaselineAPIs derived from 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine (Baseline)
Quantified DifferenceConsistent +0.8 to +1.2 unit increase in lipophilicity
ConditionsIn silico cLogP calculation and experimental octanol-water partition validation of downstream amides

Precise control over lipophilicity is essential for medicinal chemists aiming to optimize the bioavailability and tissue distribution of their final therapeutic compounds.

H-Bond Donors/Acceptors
Class-level inference
2 / 2
HBD / HBA

Extra HBD may support salt/co-crystal screening.

No single-crystal data; solubility impact unverified.

Stereochemical Complexity
Direct comparison
Target 2 undefined centers
Cyclopropyl analog 0 centers
Mixture of stereoisomers

Stereoisomer mixture may introduce batch-dependent activity.

Chiral separation needed for single-isomer studies.

Synthesis of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

This compound is a highly suitable starting material for developing advanced kinase inhibitors where the binding pocket requires deep lipophilic insertion. The steric bulk of the isobutyl and 2-methylcyclopropyl groups ensures the resulting fused bicyclic API maintains the correct 3D conformation for high-affinity target engagement, while the high regioselectivity during the initial condensation step ensures a scalable manufacturing route [1].

Development of Environmentally Stable Agrochemicals

In the agrochemical sector, this specific aminopyrazole is utilized to synthesize novel fungicides and herbicides. The dual alkyl substitution not only increases the compound's retention on waxy plant cuticles due to enhanced lipophilicity but also provides steric shielding that improves the environmental half-life and UV stability of the active ingredient compared to less substituted analogs [2].

High-Concentration Continuous Flow Library Synthesis

Due to its quantifiably higher solubility in non-polar solvents (>150 mg/mL in toluene), this compound is recommended for automated, high-throughput parallel synthesis and continuous flow manufacturing. It prevents the clogging of microreactors and allows for the efficient generation of diverse amide and urea libraries without the solvent-volume constraints associated with simpler, less soluble pyrazoles [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Fragment-based screening libraries
Higher computed logP vs cyclopropyl analogs
Verify membrane permeability in assay context
Agrochemical scaffold synthesis
2-Methylcyclopropyl conformational restraint
Assess metabolic stability and target-site selectivity
Co-crystal and salt screening
Two hydrogen bond donors enable salt diversity
Optimize solubility without altering pharmacophore

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

193.157897619 g/mol

Monoisotopic Mass

193.157897619 g/mol

Heavy Atom Count

14

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